octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene
Description
octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene is a unique compound belonging to the class of ortho-cyclophanes. It is characterized by its four aromatic moieties, two of which are held together in a quasi-parallel or cleft-shaped arrangement . This structural arrangement provides multiple coordination sites, making octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene an interesting subject for various chemical studies.
Properties
CAS No. |
14707-22-3 |
|---|---|
Molecular Formula |
C30H22 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene |
InChI |
InChI=1S/C30H22/c1-2-10-18-17(9-1)25-19-11-3-4-12-20(19)26(18)30-28-23-15-7-5-13-21(23)27(29(25)30)22-14-6-8-16-24(22)28/h1-16,25-30H |
InChI Key |
CJQQDNYXMCQYND-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C6C7=CC=CC=C7C4C8=CC=CC=C68 |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C6C7=CC=CC=C7C4C8=CC=CC=C68 |
Origin of Product |
United States |
Preparation Methods
The synthesis of octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene typically involves several reaction steps, starting from anthracene. One common method is a one-pot, three-step synthesis of octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene N-methyl-5a,11a-dicarboximide employing 2,3-dibromo-N-methylmaleimide as an acetylene equivalent . This thermal reaction is simpler compared to sequential multi-step [4+2] cycloaddition routes. The Diels-Alder reaction is often employed in the synthesis of octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene, which involves the cycloaddition of anthracene with 1,2-dibromomaleic anhydride, followed by debromination and another cycloaddition step .
Chemical Reactions Analysis
octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene undergoes various types of chemical reactions, including:
Oxidation: octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the electronic structure of octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene, affecting its reactivity.
Common reagents used in these reactions include silver ions (Ag+), which can coordinate with octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene at multiple sites . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene has several scientific research applications, including:
Biology: Its unique structure allows it to interact with various biological molecules, making it a potential candidate for drug design and development.
Mechanism of Action
The mechanism by which octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene exerts its effects involves its ability to coordinate with metal ions, such as silver ions. This coordination modifies the electron density of octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene, thereby modulating its reactivity . The molecular targets and pathways involved include the π-stacking and cation-π interactions, which are stabilized by electron-donating groups and destabilized by electron-withdrawing groups .
Comparison with Similar Compounds
octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene is unique due to its multiple coordination sites and the ability to stabilize multiple metal ions simultaneously. Similar compounds include other ortho-cyclophanes and polycyclic aromatic hydrocarbons. octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene’s quasi-parallel arrangement of aromatic rings and its ability to stabilize up to five silver ions simultaneously set it apart from other compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
